molecular formula C15H11N3O2 B2594721 (E)-3-(furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile CAS No. 476279-76-2

(E)-3-(furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile

Cat. No.: B2594721
CAS No.: 476279-76-2
M. Wt: 265.272
InChI Key: FTSAOOAQQIDJLE-XNTDXEJSSA-N
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Description

(E)-3-(furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C15H11N3O2 and its molecular weight is 265.272. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Amino acid compounds derived from (E)-3-(furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile have been studied for their corrosion inhibition properties on N80 steel in HCl solution. These studies utilized potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) techniques to determine their effectiveness. The inhibitors were found to be mixed type in nature and adhered to the steel surface following the Langmuir adsorption isotherm. Surface morphology was analyzed using SEM and AFM, while theoretical calculations were supported by DFT methods (Yadav, Sarkar, & Purkait, 2015).

Heterocyclic Chemistry

Novel derivatives incorporating the furan nucleus were synthesized using this compound as a precursor. These compounds were pivotal in creating various fused heterocyclic ring systems, demonstrating the chemical's versatility in synthesizing complex molecules with potential applications in drug development and material science (Mostafa & Nada, 2015).

Organic Synthesis

The compound's utility extends to organic synthesis, where it participates in three-component reactions to prepare sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This methodology underscores the chemical's role in streamlining the synthesis of complex organic molecules, highlighting its importance in medicinal chemistry and drug design (Cui, Zhu, Li, & Cao, 2018).

Properties

IUPAC Name

(Z)-3-(furan-2-yl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c1-18-12-6-3-2-5-11(12)17-15(18)10(9-16)14(19)13-7-4-8-20-13/h2-8,19H,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRHACXQYJMYGJ-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=C(C3=CC=CO3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C(/C3=CC=CO3)\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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